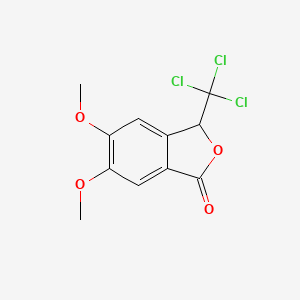
5,6-dimethoxy-3-(trichloromethyl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHOXY-3-(TRICHLOROMETHYL)-1(3H)-ISOBENZOFURANONE is a chemical compound known for its unique structure and properties It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHOXY-3-(TRICHLOROMETHYL)-1(3H)-ISOBENZOFURANONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5,6-dimethoxyphthalic anhydride with trichloromethyl ketone in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and advanced purification techniques are employed to produce the compound in bulk quantities suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHOXY-3-(TRICHLOROMETHYL)-1(3H)-ISOBENZOFURANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted isobenzofuranones.
Scientific Research Applications
5,6-DIMETHOXY-3-(TRICHLOROMETHYL)-1(3H)-ISOBENZOFURANONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5,6-DIMETHOXY-3-(TRICHLOROMETHYL)-1(3H)-ISOBENZOFURANONE exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cellular processes in microorganisms. Similarly, its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,6-DIMETHOXY-3-(TRICHLOROMETHYL)-1(3H)-ISOBENZOFURANONE include:
- 5,6-DIMETHOXY-1(3H)-ISOBENZOFURANONE
- 3-(TRICHLOROMETHYL)-1(3H)-ISOBENZOFURANONE
- 5,6-DIMETHOXY-3-METHYL-1(3H)-ISOBENZOFURANONE
Uniqueness
What sets 5,6-DIMETHOXY-3-(TRICHLOROMETHYL)-1(3H)-ISOBENZOFURANONE apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9Cl3O4 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
5,6-dimethoxy-3-(trichloromethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H9Cl3O4/c1-16-7-3-5-6(4-8(7)17-2)10(15)18-9(5)11(12,13)14/h3-4,9H,1-2H3 |
InChI Key |
QJPNVXXOEPWFHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(OC2=O)C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















